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molecular formula C9H7BrN2O2 B1509515 Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313410-86-4

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1509515
M. Wt: 255.07 g/mol
InChI Key: FITANCORDURZOD-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (4.93 g, 20.5 mmol) was dissolved in 80 mL of dry dichloromethane. To this solution was added oxalyl chloride (20.5 mL, 40.9 mmol, 2M in dichloromethane) followed by a few drops of DMF. The mixture was stirred at ambient temperature for 16 hours, then concentrated under reduced pressure. The resulting material was taken up in 100 mL of methanol and stirred at ambient temperature for 6 hours, then concentrated under reduced pressure. The resulting material was suspended in saturated aqueous sodium bicarbonate, extracted with dichloromethane and EtOAc. The organics were combined, dried over sodium sulfate and concentrated under reduced pressure to give 4.63 g (89%) of the title compound.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.[C:14](Cl)(=O)C(Cl)=O>ClCCl.CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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